2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one
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Overview
Description
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one is a compound that features a trifluoromethyl group, an imidazole ring, and an allyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of the trifluoromethyl group often enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1-(prop-2-en-1-yl)-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Epoxide or diol: from oxidation of the allyl group.
Alcohol: from reduction of the carbonyl group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide
- 1,1,1-trifluoro-3-phenyl-2-propanone
- 1-trifluoroacetyl piperidine
Uniqueness
2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one is unique due to the combination of its trifluoromethyl group, imidazole ring, and allyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F3N2O |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-prop-2-enylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-2-4-13-5-3-12-7(13)6(14)8(9,10)11/h2-3,5H,1,4H2 |
InChI Key |
PTUFTPSQIMPMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CN=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
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